molecular formula C15H20FNO4 B1277216 (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid CAS No. 331763-66-7

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Cat. No.: B1277216
CAS No.: 331763-66-7
M. Wt: 297.32 g/mol
InChI Key: ZKVPDNJRPDEQCZ-GFCCVEGCSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral β-amino acid derivative with a tert-butoxycarbonyl (Boc)-protected amine group and a 3-fluorophenyl substituent. It serves as a critical intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, a therapeutic agent for type 2 diabetes . The Boc group enhances stability during peptide synthesis, while the fluorophenyl moiety influences binding affinity and metabolic resistance.

Properties

IUPAC Name

(3R)-4-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVPDNJRPDEQCZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426578
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-66-7
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Coupling with Chiral Starting Materials

A prominent method involves L-aspartic acid derivatives as chiral templates. For example:

  • Step 1 : React L-aspartic acid-4-ester with 3-fluorophenyl magnesium bromide in the presence of a copper catalyst (e.g., CuBr-Me₂S) to form a coupled intermediate.
  • Step 2 : Hydrolyze the intermediate under alkaline conditions (e.g., NaOH, 40–80°C) to yield the target acid.

Advantages :

  • High stereoselectivity due to chiral starting material.
  • Scalable for industrial production.

Limitations :

  • Requires strict control of reaction temperature (0–20°C for coupling).
  • Organic solvents like tetrahydrofuran (THF) or n-butyl ether may reduce impurity formation.

Copper-Catalyzed Asymmetric Synthesis

This method leverages copper-chiral ligand complexes for enantioselective coupling:

  • Catalyst Preparation : Use CuBr-Me₂S with a chiral ligand (e.g., bisoxazoline derivatives).
  • Coupling Reaction : React 3-fluorophenyl magnesium bromide with a glycine-derived ester under optimized conditions.

Optimized Conditions :

  • Solvent : Toluene or methyl tert-butyl ether (MTBE) minimizes condensation impurities.
  • Temperature : 20°C for 10 hours achieves >90% yield with <0.2% impurities.

Boc Protection and Deprotection Strategies

The tert-butoxycarbonyl (BOC) group is introduced via di-tert-butyl dicarbonate (BOC₂O) :

  • Protection : React the amine with BOC₂O in a biphasic system (e.g., CHCl₃/H₂O) with a base (NaHCO₃ or NaOH).
  • Deprotection : Remove BOC using trifluoroacetic acid (TFA) or HCl in dichloromethane (DCM).

Key Parameters :

  • Base : NaOH enhances reaction rate and purity.
  • Solvent : Toluene improves phase separation, reducing impurity A (condensation byproduct).

Reaction Optimization and Industrial Challenges

Solvent Selection and Impurity Control

Condensation impurity A (a dimerized byproduct) forms during BOC protection. Table 1 compares solvent effects on impurity levels:

Solvent Impurity A (%) Yield (%)
Toluene 0.12 90
MTBE 5.96 81.7
THF 13.82 75
Dichloromethane 16.97 76.95

Optimal Choice : Toluene minimizes impurity A and maximizes yield.

Temperature and Stoichiometry

  • Coupling Reaction : 0–20°C ensures selectivity for the R-configuration.
  • BOC Protection : 20°C for 10 hours with a 1:1.2 molar ratio (amine:base) balances efficiency and purity.

Industrial Scalability

  • Cost-Effective Catalysts : CuBr-Me₂S (0.05 mol%) reduces expenses compared to palladium catalysts.
  • Recycling : BOC₂O and organic solvents can be recovered, enhancing sustainability.

Analytical Characterization

Structural Confirmation

Property Value Source
Molecular Formula C₁₅H₂₀FNO₄
Molecular Weight 297.32 g/mol
IUPAC Name (3R)-4-(3-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
InChIKey ZKVPDNJRPDEQCZ-GFCCVEGCSA-N

Purity and Impurity Profiling

  • HPLC Analysis : Agilent Poroshell 120 EC-C18 columns detect impurities at 210 nm.
  • Critical Impurities : Condensation impurity A (C₁₂H₁₅FNO₄) and deprotected amine byproducts.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amino acid.

    Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced derivatives of the compound can be formed.

    Substitution: Substituted derivatives of the fluorophenyl group are produced.

Scientific Research Applications

Drug Development

The compound is primarily utilized in the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for modifications that can lead to increased efficacy and selectivity in drug action. The presence of the tert-butoxycarbonyl (Boc) group provides protection for the amino group during peptide synthesis, facilitating the formation of complex structures.

Peptide Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid serves as a key intermediate in the synthesis of various peptides. The Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS), allowing for sequential addition of amino acids while preventing unwanted reactions. This method is crucial for creating peptides with specific sequences that can exhibit desired biological activities.

Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. The fluorinated phenyl moiety may enhance the lipophilicity and metabolic stability of the resulting peptides, making them more effective in therapeutic applications.

Case Study 1: Synthesis of Novel Anticancer Peptides

A study demonstrated the use of this compound as a precursor for synthesizing novel peptides targeting cancer cells. The synthesized peptides showed promising results in inhibiting tumor growth in vitro, highlighting the potential of this compound in developing new cancer therapies.

Case Study 2: Anti-inflammatory Peptide Development

Another investigation focused on using this compound to create anti-inflammatory peptides. The research found that specific modifications to the peptide backbone, including the incorporation of this compound, resulted in enhanced anti-inflammatory activity compared to traditional peptide analogs.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid depends on its specific application. In drug development, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and specificity for its target, while the Boc group provides protection during synthesis and can be removed to reveal the active amino group.

Comparison with Similar Compounds

Structural Variants with Fluorinated Phenyl Groups

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8)
  • Structure : Contains three fluorine atoms at the 2, 4, and 5 positions of the phenyl ring.
  • Applications : Directly used in sitagliptin synthesis due to enhanced electronic effects and improved DPP-4 binding .
  • Safety : Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
  • Cost : Priced at €236/g (1g scale), reflecting its pharmaceutical relevance .
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic Acid (CAS BD16039)
  • Structure : Difluoro substitution at 3 and 4 positions.
  • Role : Identified as a sitagliptin impurity, indicating its formation during synthesis or degradation .
  • Pricing : Available at 250 mg/1g scales, suggesting lower commercial demand .
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic Acid (CAS 270596-51-5)
  • Structure : Stereoisomer with S-configuration at the β-carbon.
  • Impact : Altered stereochemistry reduces compatibility with DPP-4’s chiral binding pocket, making it less effective than the R-form .

Table 1: Fluorinated Phenyl Derivatives

Compound Fluorine Positions CAS Number Application Hazard Class Price (1g)
(R)-3-Fluorophenyl 3-F N/A DPP-4 inhibitor intermediate Not reported N/A
(R)-2,4,5-Trifluorophenyl 2,4,5-F3 486460-00-8 Sitagliptin synthesis H302, H315 €236
(R)-3,4-Difluorophenyl 3,4-F2 BD16039 Impurity in sitagliptin N/A Custom

Heterocyclic and Bulky Aromatic Substitutions

(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-3-yl)butanoic Acid (CAS 269726-92-3)
  • Structure : Thiophene ring replaces phenyl, introducing sulfur-based polarity.
  • Properties : Lower logP (3.1) compared to fluorophenyl analogs, suggesting improved solubility .
  • Use: Potential for targeting enzymes with aromatic binding pockets (e.g., proteases) .
(R)-3-((tert-Butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic Acid (CAS Not provided)
  • Structure : Naphthalene group increases hydrophobicity and steric bulk.
  • Impact : Likely reduces metabolic clearance but may hinder membrane permeability .

Table 2: Non-Phenyl Aromatic Derivatives

Compound Aromatic Group CAS Number Key Property Application
Thiophen-3-yl Thiophene 269726-92-3 Enhanced polarity Protease research
Naphthalen-1-yl Naphthalene N/A High hydrophobicity Drug delivery studies

Halogenated and Electron-Modified Derivatives

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic Acid (CAS 269396-71-6)
  • Structure : Iodo substituent at para position.
  • Utility : Acts as a heavy atom for X-ray crystallography or radioimaging probes .
(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic Acid (CAS Not provided)
  • Structure : Nitro group (electron-withdrawing) at para position.
  • Effect : Increases acidity of the carboxylic acid (pKa ~3.5), altering ionization and solubility .

Table 3: Halogenated/Electron-Modified Derivatives

Compound Substituent CAS Number Key Feature Use Case
4-Iodophenyl I 269396-71-6 Heavy atom Structural studies
4-Nitrophenyl NO2 N/A Electron-withdrawing pH-sensitive formulations

Stereochemical and Functional Group Variations

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid (CAS 55780-90-0)
  • Structure : Branched alkyl chain with two stereocenters.
  • Contrast : Demonstrates how backbone branching and additional stereochemistry diversify biological activity, though unrelated to DPP-4 inhibition .
Boc-(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid (CAS 269726-74-1)
  • Structure : Trifluoromethyl group enhances lipophilicity (logP 3.1) and metabolic stability.
  • Role : Explored in kinase inhibitors due to strong hydrophobic interactions .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid, also known by its CAS Number 331763-66-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H20FNO4, with a molecular weight of approximately 297.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. Its structure is characterized by the presence of a fluorinated phenyl group, which often enhances biological activity through increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC15H20FNO4
Molecular Weight297.32 g/mol
CAS Number331763-66-7
MDL NumberMFCD01860913
InChI KeyZKVPDNJRPDEQCZ-GFCCVEGCSA-N

The biological activity of this compound can be attributed to its interaction with various biological targets. The fluorine atom in the phenyl group is known to influence the compound's binding affinity to proteins and enzymes, potentially enhancing its pharmacological effects.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenyl ring and the amino acid backbone significantly affect the compound's biological potency. For instance, the introduction of fluorine at specific positions on the phenyl ring has been shown to increase inhibitory activity against certain enzymes involved in metabolic pathways.

Pharmacological Studies

  • Antidiabetic Activity : As an impurity of Sitagliptin, a well-known DPP-4 inhibitor used in diabetes management, this compound may exhibit similar antidiabetic properties. Studies have shown that DPP-4 inhibitors can enhance insulin secretion and lower blood glucose levels.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with structural similarities may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study 1: DPP-4 Inhibition

A study investigating the effects of various Sitagliptin impurities revealed that this compound exhibited moderate DPP-4 inhibition compared to its parent compound. This suggests potential utility in diabetes treatment, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Case Study 2: QSAR Analysis

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of this compound based on its molecular descriptors. The analysis indicated that lipophilicity and hydrogen bond donor/acceptor ratios are critical factors influencing its activity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid, and how can reaction efficiency be improved?

  • Methodology : Traditional synthesis involves Boc-protection of the amino group followed by coupling with fluorophenyl derivatives. To optimize yields and reduce reaction times, microwave-assisted synthesis (50–100 W, 60–80°C, 30–60 min) or sonochemistry (20–40 kHz, 25–50°C) can enhance reaction kinetics by improving mixing and energy transfer .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR : Confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR for chiral center analysis at the 3-position).
  • HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to verify enantiopurity (>98% ee) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C15_{15}H18_{18}F3_{3}NO4_{4}, theoretical 333.30 g/mol) .

Q. What are the primary pharmaceutical applications of this compound in preclinical research?

  • Methodology : The compound serves as a chiral intermediate in synthesizing dipeptidyl peptidase-4 (DPP4) inhibitors. For example, it can be incorporated into sitagliptin analogs via amide bond formation, followed by enzymatic activity assays (IC50_{50} determination using fluorogenic substrates like Gly-Pro-AMC) .

Advanced Research Questions

Q. How can researchers design interaction studies to evaluate the compound’s binding affinity to DPP4 or related enzymes?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize DPP4 on a sensor chip and measure binding kinetics (kon_{on}/koff_{off}) at varying compound concentrations (1–100 µM).
  • Molecular Dynamics Simulations : Use software like AutoDock Vina to predict binding poses in the enzyme’s active site, focusing on fluorine-phenyl interactions with hydrophobic pockets .

Q. What experimental strategies mitigate racemization during the synthesis of the (R)-enantiomer?

  • Methodology :

  • Low-Temperature Coupling : Perform reactions at 0–4°C to minimize base-induced epimerization.
  • Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Fmoc) that stabilize the chiral center.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to detect racemization in real-time during solid-phase synthesis .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology :

  • HPLC Validation : Establish linearity (1–100 µg/mL), LOD/LOQ (<0.1 µg/mL), and precision (RSD <2%) using a C18 column (acetonitrile:0.1% TFA in water, 60:40).
  • Stability Testing : Assess degradation under stress conditions (pH 1–13, 40–60°C) to identify major impurities .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for structurally similar fluorophenyl derivatives?

  • Methodology :

  • Assay Standardization : Replicate studies using identical enzyme sources (e.g., recombinant human DPP4) and buffer conditions (pH 7.4, 25°C).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-fluoro vs. 2,4,5-trifluoro analogs) on IC50_{50} values to identify critical pharmacophores .

Q. What factors could explain variability in synthetic yields across different laboratories?

  • Methodology :

  • Reagent Purity : Use ≥99% purity starting materials to avoid side reactions.
  • Solvent Drying : Pre-treat solvents (e.g., THF) with molecular sieves to eliminate water-induced Boc-deprotection.
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps, as metal impurities can alter reaction pathways .

Tables for Key Data

Property Value Reference
Molecular Weight333.30 g/mol
Melting Point146.87°C (predicted)
Chiral Purity (HPLC)>98% ee
DPP4 Inhibition (IC50_{50})12.5 µM (sitagliptin analog)

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